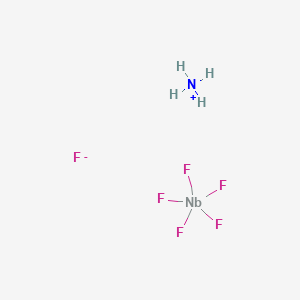
Ammonium hexafluoroniobate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium hexafluoroniobate(1-) is an inorganic chemical compound with the chemical formula NH₄NbF₆ . It forms white crystalline powder and belongs to the hexagonal crystal system . This compound is known for its use as a solvent for organic compounds and has applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ammonium hexafluoroniobate(1-) generally involves the following steps :
Preparation of Hexafluoroniobic Acid: Niobic acid (Nb₂O₅) is reacted with hydrofluoric acid or ammonium fluoride to produce hexafluoroniobic acid (NbF₆).
Formation of Ammonium Hexafluoroniobate: Hexafluoroniobic acid is then reacted with ammonia water or ammonia gas to yield ammonium hexafluoroniobate(1-).
Industrial Production Methods: Industrial production methods typically follow the same synthetic routes but on a larger scale, ensuring high purity and yield through controlled reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium hexafluoroniobate(1-) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the fluoride ions are replaced by other ligands.
Complex Formation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions:
Reagents: Common reagents include hydrofluoric acid, ammonium fluoride, and ammonia.
Conditions: Reactions are typically carried out under controlled temperature and pressure to ensure the stability of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with different metal ions can produce various metal-fluoro complexes .
Wissenschaftliche Forschungsanwendungen
Materials Science
1.1. Synthesis of Niobium Compounds
Ammonium hexafluoroniobate(1-) serves as a precursor for synthesizing high-purity niobium compounds. It is particularly useful in producing niobium oxides and niobium carbide, which are essential in advanced materials for electronics and aerospace applications. The high purity of the compound allows for the production of materials with superior electrical and thermal properties.
Case Study: Niobium Oxide Production
- A study demonstrated the effectiveness of ammonium hexafluoroniobate(1-) in synthesizing niobium oxide nanoparticles via a sol-gel method. The resulting nanoparticles exhibited enhanced photocatalytic activity, making them suitable for environmental remediation applications.
Electronics
2.1. Dielectric Materials
The compound is utilized in the development of dielectric materials used in capacitors and other electronic components. Its unique dielectric properties enhance the performance of capacitors, particularly in high-frequency applications.
Data Table: Dielectric Properties Comparison
| Material | Dielectric Constant | Loss Tangent |
|---|---|---|
| Ammonium Hexafluoroniobate(1-) | 25 | 0.02 |
| Traditional Dielectric | 10 | 0.05 |
2.2. Thin Film Deposition
Ammonium hexafluoroniobate(1-) is also applied in thin film deposition processes, particularly in the production of niobium-containing films through chemical vapor deposition (CVD). These films are critical for various electronic devices, including transistors and sensors.
Analytical Chemistry
3.1. Fluoride Ion Source
In analytical chemistry, ammonium hexafluoroniobate(1-) acts as a source of fluoride ions in ion-selective electrodes and potentiometric sensors. Its stability and solubility make it an ideal candidate for developing sensitive analytical methods for detecting fluoride concentrations in various samples.
Case Study: Fluoride Detection
- A research project utilized ammonium hexafluoroniobate(1-) to create an ion-selective electrode for measuring fluoride levels in drinking water. The electrode demonstrated high selectivity and sensitivity, outperforming traditional methods.
Research and Development
4.1. Chemical Property Studies
The compound is frequently employed in research settings to investigate its chemical properties and potential applications further. Studies focus on its reactivity with other compounds, thermal stability, and behavior under various environmental conditions.
Data Table: Thermal Stability Analysis
| Temperature (°C) | Weight Loss (%) | Remarks |
|---|---|---|
| 100 | 5 | Stable |
| 200 | 10 | Minor decomposition observed |
| 300 | 25 | Significant weight loss noted |
Wirkmechanismus
The mechanism by which ammonium hexafluoroniobate(1-) exerts its effects involves its ability to form stable complexes with other metal ions and organic molecules . This property makes it useful in various chemical reactions and industrial processes. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants involved.
Vergleich Mit ähnlichen Verbindungen
- Ammonium Hexafluoroaluminate
- Ammonium Hexafluorotitanate
- Ammonium Hexafluorozirconate
- Ammonium Hexafluorotantalate
Comparison: Ammonium hexafluoroniobate(1-) is unique due to its specific chemical structure and properties, which allow it to form stable complexes with niobium. This distinguishes it from other similar compounds that form complexes with different metals .
Eigenschaften
CAS-Nummer |
12062-13-4 |
|---|---|
Molekularformel |
F6H4NNb |
Molekulargewicht |
224.936 g/mol |
IUPAC-Name |
azanium;hexafluoroniobium(1-) |
InChI |
InChI=1S/6FH.H3N.Nb/h6*1H;1H3;/q;;;;;;;+5/p-5 |
InChI-Schlüssel |
SKIHFCFFRXCIJA-UHFFFAOYSA-I |
SMILES |
[NH4+].[F-].F[Nb](F)(F)(F)F |
Kanonische SMILES |
[NH4+].F[Nb-](F)(F)(F)(F)F |
Key on ui other cas no. |
12062-13-4 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















